N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Drug Synthesis
One significant application involves the compound's role in enzyme inhibition, particularly targeting carbonic anhydrases. A study detailed the synthesis of [1,4]oxazepine-based primary sulfonamides, including similar compounds, which showed strong inhibition of human carbonic anhydrases, a group of enzymes relevant in various therapeutic areas (Sapegin et al., 2018). This research underscores the potential of such compounds in designing novel inhibitors for therapeutic applications.
Multicomponent Synthesis Approaches
The compound also finds application in the development of efficient synthesis methods for heterocyclic compounds. For instance, a novel one-pot multicomponent reaction involving isocyanides was utilized for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing a method to access these structures efficiently at ambient temperatures (Shaabani et al., 2010).
Catalysis and Green Chemistry
Research into eco-friendly synthesis methods for derivatives of tetrahydrobenzo[b][1,4]oxazepine highlights the drive towards more sustainable chemistry practices. A particular study demonstrated the use of a heterogeneous catalytic system in aqueous media for synthesizing malonamide and 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine derivatives, emphasizing the environmental benefits of water as a solvent (Babazadeh et al., 2016).
Antimicrobial and Anticancer Applications
Explorations into the antimicrobial and anticancer potential of related sulfonamide derivatives reveal the broader therapeutic implications of these compounds. Studies have synthesized and evaluated the bioactivity of quinazoline sulfonamide derivatives, finding notable antibacterial and anticancer effects (Kumar et al., 2018). This suggests the potential for compounds with the benzo[b][1,4]oxazepine moiety to serve as leads in drug discovery for various diseases.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-6-11-24-18-10-9-17(13-19(18)28-14-22(4,5)21(24)25)23-29(26,27)20-12-15(2)7-8-16(20)3/h6-10,12-13,23H,1,11,14H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSBREKGKWCBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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